N-Acetyl-L-alanyl-L-tyrosylglycinamide

Description

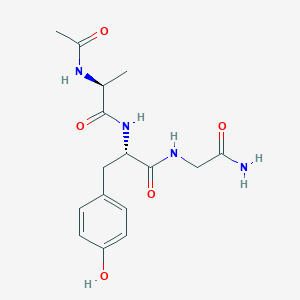

N-Acetyl-L-alanyl-L-tyrosylglycinamide is a synthetic tripeptide composed of three amino acid residues: N-acetylated L-alanine at the N-terminus, L-tyrosine in the middle, and glycinamide at the C-terminus. This structure confers unique biochemical properties, including enhanced proteolytic stability due to N-acetylation and C-terminal amidation, which protect against enzymatic degradation.

- N-Acetyl-L-alanine: Molecular weight (MW) = 131.1 g/mol (from N-acetyl L-amino acids data).

- L-Tyrosine: MW = 181.19 g/mol (standard value).

- Glycinamide: MW = 74.08 g/mol (calculated by modifying glycine’s carboxyl group to an amide).

Subtracting two water molecules (18.02 g/mol each) for the two peptide bonds formed during synthesis, the estimated MW is 350.34 g/mol.

Properties

CAS No. |

52134-69-7 |

|---|---|

Molecular Formula |

C16H22N4O5 |

Molecular Weight |

350.37 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C16H22N4O5/c1-9(19-10(2)21)15(24)20-13(16(25)18-8-14(17)23)7-11-3-5-12(22)6-4-11/h3-6,9,13,22H,7-8H2,1-2H3,(H2,17,23)(H,18,25)(H,19,21)(H,20,24)/t9-,13-/m0/s1 |

InChI Key |

RHJZQRXDWRLJMW-ZANVPECISA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-alanyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-alanyl-L-tyrosylglycinamide can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.

Oxidation: Oxidizing agents can modify the tyrosine residue, potentially forming dityrosine or other oxidized products.

Reduction: Reducing agents can affect disulfide bonds if present in the peptide structure.

Substitution: Specific functional groups in the peptide can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.

Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the specific substitution reaction desired.

Major Products Formed

Hydrolysis: Shorter peptide fragments or individual amino acids.

Oxidation: Oxidized tyrosine derivatives.

Reduction: Reduced peptide forms.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.

Pharmacology: Investigating its potential as a therapeutic agent or drug delivery system.

Medicine: Exploring its role in disease models and potential therapeutic effects.

Industry: Utilizing its properties in the development of new materials or biochemical assays.

Mechanism of Action

The mechanism of action of N-Acetyl-L-alanyl-L-tyrosylglycinamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other proteins. The acetyl group and the specific amino acid sequence can influence its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, or cellular communication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Single N-Acetylated Amino Acids

Single N-acetylated amino acids, such as N-Acetyl-L-tryptophan (CAS 1218-34-4) and N-Acetyl-L-tyrosine (CAS 537-55-3), are structurally simpler and smaller. These derivatives are often used as reference standards in pharmaceuticals due to their defined purity (>95–99.9%). Key differences include:

- Molecular Weight: The tripeptide (~350 g/mol) is significantly larger than single acetylated amino acids (e.g., 246.26 g/mol for N-Acetyl-L-tryptophan).

- Stability and Storage: Single acetylated amino acids like N-Acetyl-L-tryptophan are stored at 4°C, while N-Acetyl-L-tyrosine requires -20°C for long-term stability. The tripeptide likely requires similar low-temperature storage.

- Solubility: Single acetylated amino acids are more soluble in aqueous solutions, making them suitable for injectable formulations, whereas the tripeptide’s hydrophobicity (due to tyrosine and alanine residues) may reduce solubility.

Comparison with Other Peptides

Glycine, N-[N-(N-L-tyrosyl-L-alanyl)-L-alanyl]- (CAS 62570-92-7) :

L-Argininamide, N-acetyl-L-tyrosyl-L-isoleucylglycyl-L-seryl-N-methyl (CAS 119979-70-3) :

Comparison with Large Peptides

However, their size limits membrane permeability, a challenge less pronounced in smaller peptides like N-Acetyl-L-alanyl-L-tyrosylglycinamide.

Table 1. Key Properties of this compound and Similar Compounds

*Assumed based on typical peptide handling protocols.

Stability and Analytical Methods

This compound’s stability is enhanced by terminal modifications, a feature shared with compounds like N-a-benzoyl-L-arginine-4-nitroanilide hydrochloride , which is analyzed via HPLC for purity. Similar methods would apply to the tripeptide, ensuring reliable quality control in research settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.